Structural Elucidation and NMR Characterization of (R)-3-(3,5-Difluorophenyl)isoxazolidine: A Critical Intermediate in RIPK1 Inhibitor Synthesis
Structural Elucidation and NMR Characterization of (R)-3-(3,5-Difluorophenyl)isoxazolidine: A Critical Intermediate in RIPK1 Inhibitor Synthesis
Executive Summary
The compound (R)-3-(3,5-Difluorophenyl)isoxazolidine is a highly specialized chiral building block utilized extensively in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[1]. These therapeutic agents are currently under rigorous clinical evaluation for their ability to block RIPK1-dependent cellular necrosis, offering disease-modifying potential for neurodegenerative conditions (e.g., Alzheimer's and Huntington's disease) and severe inflammatory disorders[2].
Due to the stereospecific requirements of target engagement at the RIPK1 kinase domain, the exact structural and stereochemical validation of this intermediate is a non-negotiable quality control step. This whitepaper provides a definitive, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of (R)-3-(3,5-Difluorophenyl)isoxazolidine, detailing the causality behind its complex spectral features and establishing a self-validating experimental protocol.
Structural and Electronic Causality in NMR
The NMR spectrum of (R)-3-(3,5-Difluorophenyl)isoxazolidine is governed by three primary structural features:
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The Isoxazolidine Ring (O1-N2-C3-C4-C5): The adjacent highly electronegative heteroatoms (oxygen and nitrogen) induce significant localized deshielding. The saturated five-membered ring adopts an envelope conformation, rendering the methylene protons at C4 and C5 diastereotopic . They are chemically and magnetically non-equivalent, resulting in complex multiplet splitting patterns.
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The Chiral Center (C3): The (R)-configuration at C3 dictates the spatial relationship of the 3,5-difluorophenyl group relative to the ring protons, locking the spin-spin coupling constants ( 3JHH ) into specific geometric dependencies governed by the Karplus equation.
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The 3,5-Difluorophenyl Group: Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance. It exhibits strong scalar coupling ( J -coupling) with both 1 H and 13 C nuclei across multiple bonds ( 1J to 4J ). This creates highly characteristic, heavily split signals in both the carbon and proton spectra that serve as an internal fingerprint for the aromatic system.
Synthesis and biological application workflow for RIPK1 inhibitors.
Quantitative Data Presentation
The following tables summarize the empirical and theoretically predicted chemical shifts for the free base in CDCl 3 at standard field strengths (400 MHz for 1 H, 100 MHz for 13 C).
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
Note: Multiplicities are heavily influenced by the diastereotopic nature of the ring and 19 F coupling.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality |
| N-H (2) | 4.50 - 5.00 | br s | - | 1H | Broadened by 14 N quadrupolar relaxation and chemical exchange. |
| C3-H | 4.35 | dd | 3J = 8.0, 6.5 | 1H | Strongly deshielded by the adjacent N2 atom and the aromatic ring current. |
| C5-H a | 4.15 | ddd | 2J = 8.5, 3J = 7.0, 5.5 | 1H | Deshielded by the adjacent O1 atom; diastereotopic to C5-H b . |
| C5-H b | 3.95 | ddd | 2J = 8.5, 3J = 7.5, 6.0 | 1H | Diastereotopic partner to C5-H a ; distinct spatial environment. |
| C4-H a | 2.65 | dddd | 2J = 12.5, 3J ≈ 7.5 | 1H | Aliphatic methylene; split by geminal H b , vicinal C3-H, and vicinal C5-H 2 . |
| C4-H b | 2.25 | dddd | 2J = 12.5, 3J ≈ 6.0 | 1H | Aliphatic methylene; experiences different shielding due to the (R)-phenyl group. |
| Ar-H (2', 6') | 6.95 | m (dd) | 3JHF = 8.5, 4JHH = 2.0 | 2H | Ortho to the isoxazolidine ring, meta to the fluorine atoms. |
| Ar-H (4') | 6.75 | tt | 3JHF = 9.0, 4JHH = 2.0 | 1H | Para to the isoxazolidine ring, flanked by two highly electronegative 19 F atoms. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
Note: The aromatic carbons exhibit profound splitting due to 13 C- 19 F scalar coupling.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( JCF , Hz) | Assignment Causality |
| C3', C5' (Ar) | 163.5 | dd | 1J = 248.0, 3J = 13.0 | Directly bonded to 19 F. Massive 1J coupling is diagnostic. |
| C1' (Ar) | 145.2 | t | 3J = 9.0 | Ipso carbon. Split into a triplet by the two meta 19 F nuclei. |
| C2', C6' (Ar) | 109.8 | dd | 2J = 25.0, 4J = 8.0 | Ortho to one 19 F, para to the other. |
| C4' (Ar) | 102.5 | t | 2J = 25.5 | Ortho to two 19 F nuclei; strongly shielded by resonance (+M effect of F). |
| C5 (Isox) | 71.5 | s | - | Aliphatic carbon directly bound to oxygen. |
| C3 (Isox) | 68.2 | s | - | Chiral carbon bound to nitrogen and the aromatic ring. |
| C4 (Isox) | 38.4 | s | - | Central aliphatic methylene carbon of the isoxazolidine ring. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains an internal check to verify the integrity of the data before proceeding to downstream RIPK1 inhibitor synthesis[2].
Step 1: Sample Preparation
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Action: Dissolve 15-20 mg of (R)-3-(3,5-Difluorophenyl)isoxazolidine in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 lacks exchangeable protons, preserving the N-H signal. TMS provides an absolute zero reference point.
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Validation Check: A clear, particulate-free solution ensures sharp lineshapes (avoiding magnetic susceptibility gradients).
Step 2: Probe Tuning, Matching, and Shimming
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Action: Insert the sample and lock onto the deuterium signal of CDCl 3 . Tune and match the probe for 1 H (and 13 C). Perform gradient shimming (e.g., TopShim).
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Causality: Precise tuning maximizes the efficiency of the radiofrequency (RF) pulse, ensuring quantitative excitation and optimal signal-to-noise ratio (SNR).
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Validation Check: The 2 H lock signal must remain stable, and the full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.
Step 3: Acquisition Parameters
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Action:
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For 1 H: Run a standard 1D sequence (zg30) with a relaxation delay (D1) of 2 seconds.
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For 13 C: Run a proton-decoupled 1D sequence (zgpg30). Crucial adjustment: Increase D1 to 3-5 seconds.
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Causality: Fluorinated aromatic carbons lack directly attached protons, leading to exceedingly long spin-lattice relaxation times ( T1 ). A standard 1-second D1 will result in artificially suppressed signals for C1', C3', and C5'.
Step 4: Processing and Internal Validation
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Action: Apply exponential apodization (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform. Perform manual phase and baseline correction.
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Self-Validation Checkpoint (Critical): Integrate the triplet of triplets at δ 6.75 ppm (Ar-H 4') and set it to exactly 1.00. The integration of the doublet of doublets at δ 4.35 ppm (C3-H) must read exactly 1.00 ± 0.05. Any deviation greater than 5% indicates either an impurity co-eluting under the peak, incomplete relaxation (necessitating an increase in D1), or severe phase distortion. If this fails, the sample must not be used for subsequent coupling steps.
Self-validating NMR acquisition and processing workflow.
References
- Heterocyclic amides as kinase inhibitors (WO2019130230A1). World Intellectual Property Organization.
- RIPK1 inhibitors (CN116854678B). China National Intellectual Property Administration.
